

Application Notes and Protocols for In Vivo Models: CH 275

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Compound of Interest

Compound Name: CH 275

Cat. No.: B561565

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A Clarification on "CH 275"

Initial research indicates that "CH 275" may be a typographical error. The vast majority of published in vivo studies refer to MS-275 (Entinostat), a potent class I histone deacetylase (HDAC) inhibitor with significant anti-tumor activity. Separately, a novel substance identified as Compound 275# has been described in the context of colorectal cancer research, exhibiting a distinct mechanism of action. This document will provide detailed application notes and protocols for both compounds to ensure comprehensive coverage for researchers.

Part 1: MS-275 (Entinostat) In Vivo Models

Application Notes

MS-275 (Entinostat) is a benzamide derivative that selectively inhibits class I histone deacetylases (HDACs), particularly HDAC1 and HDAC3.^{[1][2]} This inhibition leads to the accumulation of acetylated histones and other non-histone proteins, resulting in the reactivation of tumor suppressor genes and modulation of cellular processes like cell cycle progression, differentiation, and apoptosis.^{[1][3]} In vivo, MS-275 has demonstrated significant anti-tumor efficacy in a variety of cancer models, including prostate, renal, and pediatric solid tumors, as well as leukemias.^{[4][5][6]} It is typically administered orally and has been evaluated as a single agent and in combination with other therapies, such as immunotherapy and radiation.^{[7][8]}

The primary mechanism of action of MS-275 involves the induction of p21, a cyclin-dependent kinase inhibitor, which leads to cell cycle arrest.^{[4][9]} Additionally, MS-275 can induce apoptosis

through both intrinsic and extrinsic pathways and has been shown to downregulate survival proteins.[9][10] In certain contexts, it can also inhibit the chaperone function of heat shock protein 90 (HSP90), leading to the degradation of oncoproteins like FLT3 in acute myeloid leukemia (AML).[11]

Experimental Protocols

A generalized protocol for a subcutaneous xenograft model is provided below. Specific parameters may need to be optimized for different cell lines and animal models.

General Protocol: Subcutaneous Xenograft Model with MS-275

- Animal Model:
 - Species: Nude mice (e.g., BALB/c nude or athymic NCr-nu/nu).
 - Age/Weight: 6-8 weeks old, 20-25g.
 - Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
- Cell Culture and Implantation:
 - Select a cancer cell line of interest (e.g., DU-145 for prostate cancer, RENCA for renal cell carcinoma).
 - Culture cells in appropriate media and conditions.
 - Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., sterile PBS or Matrigel).
 - Inject tumor cells (typically 1×10^6 to 5×10^6 cells in 100-200 μL) subcutaneously into the flank of each mouse.
- Tumor Growth and Randomization:
 - Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width²)/2).

- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
- MS-275 Formulation and Administration:
 - Formulation: Prepare a suspension of MS-275 in a vehicle such as 0.5% methylcellulose in sterile water.[\[12\]](#)
 - Dosage: Dosages can range from 5 mg/kg to 49 mg/kg depending on the tumor model and treatment schedule.[\[2\]](#)[\[7\]](#)
 - Administration: Administer MS-275 via oral gavage.
- Treatment Schedule:
 - The treatment schedule can vary. Common schedules include daily administration for 5 days a week or every other day.[\[7\]](#)[\[13\]](#)
 - The control group should receive the vehicle alone following the same schedule.
- Monitoring and Outcome Measures:
 - Measure tumor volume and body weight 2-3 times per week.
 - At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for histone acetylation and p21 expression, immunohistochemistry).
 - For survival studies, monitor mice until they meet predefined endpoint criteria.

Pharmacodynamic Studies: To confirm the biological activity of MS-275 *in vivo*, tumor and normal tissues can be collected at various time points after treatment. Western blot analysis can be performed to assess the levels of acetylated histones (e.g., Ac-H3) and p21 expression.
[\[4\]](#)

Data Presentation

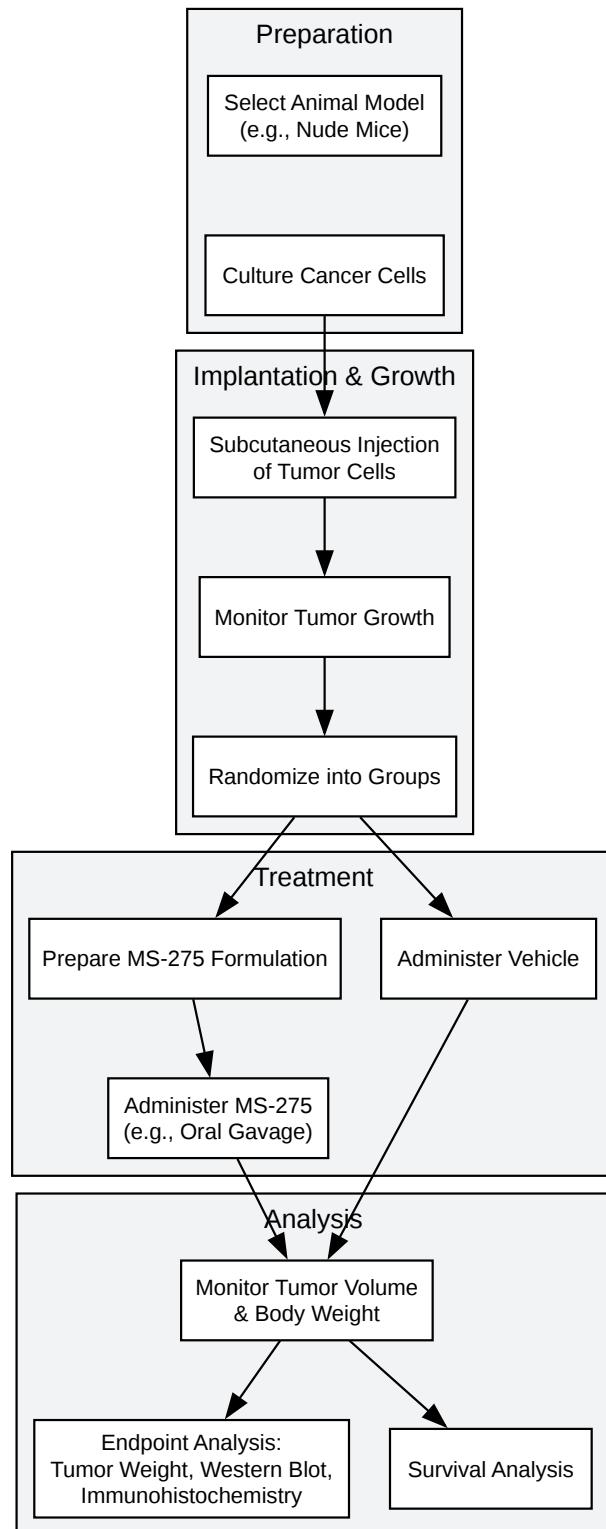
Table 1: Summary of *In Vivo* Studies with MS-275 (Entinostat)

Cancer Type	Animal Model	Cell Line	MS-275 Dosage and Administration	Key Findings
Prostate Cancer	Subcutaneous xenografts in nude mice	DU-145, LNCaP, PC-3	Not specified	Inhibition of tumor growth; increased histone acetylation and p21 expression in tumors.[4][5]
Renal Cell Carcinoma	Orthotopic model in BALB/c mice	RENCA (luciferase- expressing)	5 mg/kg daily by oral gavage (in combination with IL-2)	Significant tumor inhibition (>80%) and inhibition of lung metastases (>90%) with combination therapy.[7]
Osteosarcoma	Lung metastasis model	LM7	20 mg/kg every other day via oral gavage	Increased tumor histone acetylation, tumor cell apoptosis, and tumor regression; increased overall survival.[13]
Pediatric Solid Tumors	Orthotopic xenograft models	Neuroblastoma, Ewing's sarcoma, Undifferentiated sarcoma	Not specified	Inhibition of established tumor growth.[6]

Diet-induced Obesity	Diet-induced obese (DIO) mice	N/A	5 mg/kg every other day (in combination with liraglutide)	Reduced body weight gain and improved glycemic control in combination therapy. [14]
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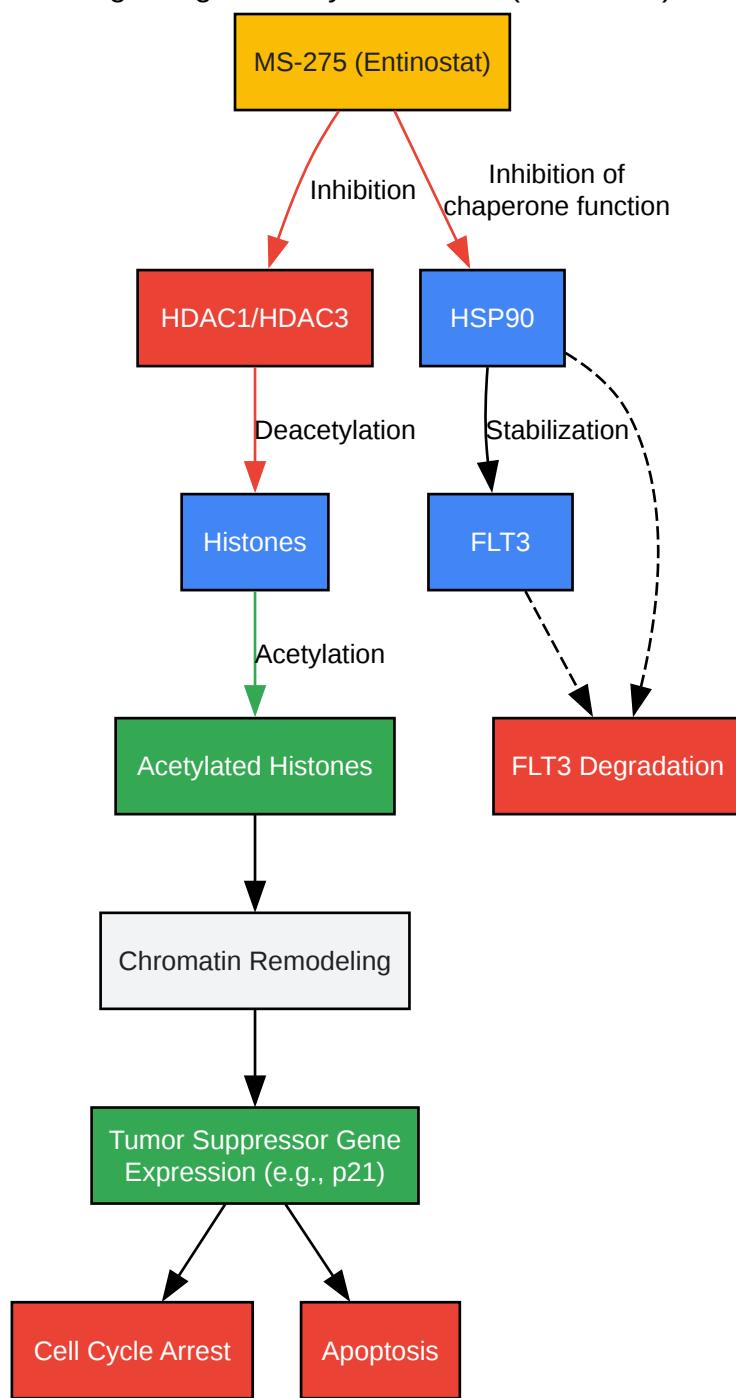
Mandatory Visualization

Experimental Workflow for In Vivo Xenograft Studies with MS-275

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Experimental Workflow for In Vivo Studies with MS-275

Signaling Pathway of MS-275 (Entinostat)

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Signaling Pathway of MS-275 (Entinostat)

Part 2: Compound 275# In Vivo Models

Application Notes

Compound 275# is a novel synthesized compound, N-(3-(5,7-dimethylbenzo[d]oxazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide, that has demonstrated anti-proliferative effects in colorectal cancer (CRC) cell lines.[\[15\]](#)[\[16\]](#)[\[17\]](#) Its mechanism of action is distinct from MS-275. Compound 275# induces the accumulation of intracellular reactive oxygen species (ROS).[\[15\]](#) This increase in ROS leads to mitochondria-mediated intrinsic apoptosis and the initiation of autophagy.[\[15\]](#) The induction of apoptosis is mediated through caspase-3.[\[15\]](#)

Experimental Protocols

As of the current literature, detailed *in vivo* protocols for Compound 275# are not widely available. Research on this compound appears to be in the earlier, *in vitro* stages. The available studies focus on its effects on CRC cell lines.[\[15\]](#)[\[16\]](#)[\[17\]](#) Researchers interested in conducting *in vivo* studies with Compound 275# would need to perform initial dose-finding and toxicity studies to establish a safe and effective dosing regimen. A potential starting point would be to adapt the general xenograft protocol outlined for MS-275, with careful consideration of the formulation and administration route for this new compound.

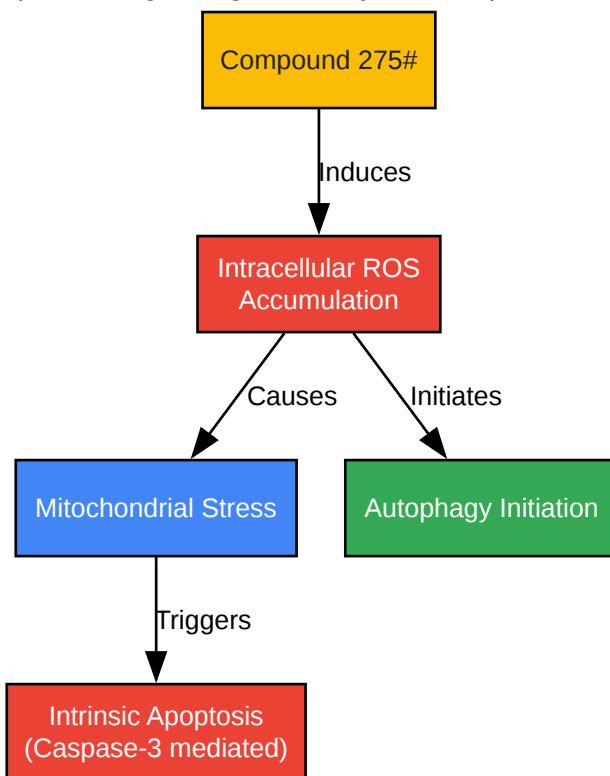
Data Presentation

Table 2: Summary of *In Vitro* Studies with Compound 275#

Cancer Type	Cell Lines	Compound 275# Concentration	Key Findings
Colorectal Cancer	HCT116, HCT8	5-20 μ M	Suppressed cell proliferation and growth; induced ROS accumulation, mitochondria-mediated apoptosis, and autophagy initiation. [15] [16] [17]

Mandatory Visualization

Proposed Signaling Pathway of Compound 275#

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Proposed Signaling Pathway of Compound 275#

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